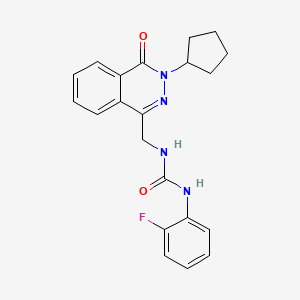

1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-fluorophenyl)urea

Description

1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Properties

IUPAC Name |

1-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-(2-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O2/c22-17-11-5-6-12-18(17)24-21(28)23-13-19-15-9-3-4-10-16(15)20(27)26(25-19)14-7-1-2-8-14/h3-6,9-12,14H,1-2,7-8,13H2,(H2,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEGLRBFAUXWAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-fluorophenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the phthalazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the cyclopentyl group: This step may involve alkylation or acylation reactions.

Attachment of the urea moiety: This is usually done by reacting an isocyanate with an amine or by using phosgene derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: This may lead to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic agent for treating diseases.

Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

- 1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-chlorophenyl)urea

- 1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-bromophenyl)urea

Uniqueness

1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-fluorophenyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, biological activity, and pharmacokinetics compared to its chloro- and bromo- analogs.

Biological Activity

1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-fluorophenyl)urea is a compound with a unique chemical structure that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 373.4 g/mol. The compound features a phthalazinone core, which is significant for its biological interactions.

The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism could potentially disrupt signal transduction pathways crucial for cell proliferation and survival, positioning it as a candidate for anticancer therapies.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits cell proliferation in various cancer cell lines. |

| Anti-inflammatory | Shows promise in reducing inflammatory markers in vitro. |

| Enzyme Inhibition | Potentially inhibits specific enzymes related to tumor growth. |

Case Studies and Research Findings

- Anticancer Activity : In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxic effects. The compound was found to induce apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating potent activity at low concentrations .

- Anti-inflammatory Effects : Another study highlighted the compound's ability to reduce the secretion of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The results suggested that the compound could modulate inflammatory responses, which may have implications for treating inflammatory diseases .

- Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on specific kinases involved in cancer progression. Preliminary results indicated that it effectively inhibited the activity of certain kinases, leading to decreased cell viability in targeted cancer therapies .

Q & A

Q. Q1. What are the recommended synthetic pathways for synthesizing this urea derivative, and how can experimental conditions be optimized?

Methodological Answer:

- Core Synthesis : Urea derivatives are typically synthesized via reactions between isocyanates and amines. For this compound, the reaction likely involves a 2-fluorophenyl isocyanate and an amine-functionalized phthalazine derivative. Evidence from substituted urea syntheses (e.g., Example 2 in ) suggests using acetone as a crystallization solvent and controlled temperatures (e.g., 190–193°C) to isolate pure crystals .

- Optimization : Apply Design of Experiments (DoE) principles to reduce trial-and-error approaches. For example, use factorial designs to screen solvents (e.g., dichloromethane, ethanol), temperatures, and stoichiometric ratios. Statistical analysis of yield and purity data can identify optimal conditions .

Q. Q2. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- NMR : Use H and C NMR to verify the urea linkage and substituent positions. For example, the 2-fluorophenyl group will show distinct aromatic splitting patterns (e.g., doublets in H NMR) .

- X-ray Crystallography : Resolve the cyclopentyl and phthalazine moieties via single-crystal X-ray diffraction. Similar urea derivatives (e.g., ) were analyzed using this method to confirm stereochemistry .

- Purity Assessment : Combine HPLC with mass spectrometry (ESI-MS) to detect impurities and validate molecular weight .

Advanced Research Questions

Q. Q3. How can computational modeling predict the reactivity and stability of this compound in catalytic or biological systems?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction pathways (e.g., urea bond hydrolysis or cyclopentyl ring interactions). ICReDD’s approach () integrates computational reaction path searches to identify transition states and activation energies .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) by modeling the fluorophenyl group’s electronic effects. Compare with structurally similar compounds (e.g., ) to infer binding affinities .

Q. Q4. What strategies resolve contradictions in experimental data, such as unexpected byproducts or variable bioactivity?

Methodological Answer:

- Byproduct Analysis : Use LC-MS/MS to identify side products. For example, if oxidation occurs (common in phthalazine derivatives), characterize carboxylated byproducts and adjust reaction conditions (e.g., inert atmosphere) .

- Bioactivity Variability : Conduct dose-response assays with controls for metabolic interference. If fluorophenyl groups exhibit inconsistent activity (as seen in ), evaluate substituent electronic effects via Hammett plots or QSAR models .

Q. Q5. How do substituents (e.g., cyclopentyl vs. fluorophenyl) influence the compound’s physicochemical properties?

Methodological Answer:

- LogP and Solubility : Measure partition coefficients (LogP) experimentally or predict via software (e.g., ChemAxon). The cyclopentyl group increases hydrophobicity, while the fluorophenyl moiety enhances metabolic stability .

- Thermal Stability : Perform differential scanning calorimetry (DSC) to assess melting points and decomposition temperatures. Compare with analogs (e.g., ) to correlate substituent bulkiness with stability .

Methodological Frameworks

Q. Q6. What experimental frameworks are recommended for scaling up synthesis while maintaining reproducibility?

Methodological Answer:

- Process Control : Implement reaction monitoring via in-situ FTIR or Raman spectroscopy to track urea bond formation. highlights membrane separation technologies (e.g., RDF2050104) for purifying intermediates at scale .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size and crystallinity. Use response surface methodology (RSM) to optimize parameters such as cooling rates during crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.